molecular formula C12H10ClP B086185 Chlorodiphenylphosphine CAS No. 1079-66-9

Chlorodiphenylphosphine

Cat. No. B086185
Key on ui cas rn: 1079-66-9
M. Wt: 220.63 g/mol
InChI Key: XGRJZXREYAXTGV-UHFFFAOYSA-N
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Patent
US04258206

Procedure details

A THF solution (150 ml) containing chlorodiphenylphosphine (60 g, 0.34 mole) was added dropwise from a dropping flask, and under nitrogen atmosphere to a stirred THF (75 ml) suspension of lithium metal (5 g, 0.7 moles) in a 500 ml round bottom flask. Formation of lithiodiphenylphosphide was indicated by the appearance of a bright red color. After stirring 18 hours, unreacted lithium was removed and the solution was added slowly to a rapidly stirred THF slurry of the brominated resin beads (32 g, 35 percent Br, 131.3 mmol Br). This slurry was allowed to stir two days under nitrogen (longer if high percent Br content resin used). The slurry was then hydrolyzed by adding it to two liters of nitrogen-saturated acetone/water (3:1) and stirring for one hour. The beads were then filtered and washed by stirring successively in one liter each of the following nitrogen-saturated solvents: water (2 hours), acetone (2 hours), benzene/methanol (9:1) (18-24 hours), and methanol (4-5 hours). The beads were then vacuum dried (80° C., 0.05 torr) for 24 hours, and analyzed for 6.44 percent P which corresponds to 35.0 percent of the polystyryl rings substituted with the diphenylphosphide moiety.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[P:2]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Li]>C1COCC1>[C:9]1([PH:2][C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |^1:14|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
[Li]
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
60 g
Type
reactant
Smiles
ClP(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise from a dropping flask
CUSTOM
Type
CUSTOM
Details
unreacted lithium was removed
STIRRING
Type
STIRRING
Details
to stir two days under nitrogen (longer if high percent Br content resin
Duration
2 d
ADDITION
Type
ADDITION
Details
by adding it to two liters of nitrogen-saturated acetone/water (3:1)
STIRRING
Type
STIRRING
Details
stirring for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The beads were then filtered
WASH
Type
WASH
Details
washed
STIRRING
Type
STIRRING
Details
by stirring successively in one liter each of the following nitrogen-saturated solvents
CUSTOM
Type
CUSTOM
Details
water (2 hours), acetone (2 hours), benzene/methanol (9:1) (18-24 hours), and methanol (4-5 hours)
Duration
4.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
vacuum dried (80° C., 0.05 torr) for 24 hours
Duration
24 h

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
C1(=CC=CC=C1)PC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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